molecular formula C7H14N2O2 B1627336 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone CAS No. 91406-27-8

2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Cat. No. B1627336
CAS RN: 91406-27-8
M. Wt: 158.2 g/mol
InChI Key: NXJMRIAKANWEQC-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone is a chemical compound with the molecular formula C7H14N2O2 . It has a molecular weight of 158.2 . The compound appears as a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone is 1S/C7H14N2O2/c1-8-2-4-9(5-3-8)7(11)6-10/h10H,2-6H2,1H3 . The compound’s canonical SMILES structure is CN1CCN(CC1)C(=O)CO .


Physical And Chemical Properties Analysis

2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone has a molecular weight of 158.20 g/mol . It has a computed XLogP3-AA value of -1.1 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 158.105527694 g/mol . The topological polar surface area is 43.8 Ų . The compound has a heavy atom count of 11 .

Scientific Research Applications

Memory and Learning Improvement in Mice

Studies have shown that certain derivatives of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone, specifically Promoting Memory No.5 and No.6, have been effective in improving memory and learning in mice. These derivatives were observed to reduce error frequency and prolong latency in darkness avoidance tests, and shorten arrival time in water maze tests, suggesting a positive effect on learning and memory reconstruction dysfunction in mice (Zhang Hong-ying, 2012).

Electrochemical Synthesis Applications

Electrochemical oxidation studies of similar compounds, including 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, have led to the development of environmentally friendly methods for synthesizing new phenylpiperazine derivatives in aqueous solutions. These methods are notable for their high atom economy and the production of safe waste, showcasing the compound's utility in facilitating green chemistry practices (D. Nematollahi & A. Amani, 2011).

Antagonist Synthesis for Histamine H(3) Receptors

The compound has been used in the synthesis of certain histamine H(3) receptor antagonists. One such process involved the synthesis of a hydroxyproline-based H(3) receptor antagonist, which required strategic manipulation of hydroxyproline stereochemistry and desymmetrization of homopiperazine (D. Pippel et al., 2010).

Inhibition of Human Leukocyte Elastase

The compound has been utilized in a convergent synthesis of L-694,458, a potent human leukocyte elastase inhibitor. This synthesis was achieved via chiral synthesis of key intermediates, demonstrating the compound's role in developing treatments for conditions associated with elastase activity (R. Cvetovich et al., 1996).

Corrosion Inhibition

Derivatives of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid, with studies indicating significant inhibition efficiencies. This suggests potential applications in industrial settings to protect metals from corrosive environments (M. Hegazy et al., 2012).

Anti-Inflammatory Properties

The compound has been involved in processes to synthesize anti-inflammatory compounds, illustrating its potential application in the development of new anti-inflammatory drugs (P. Matson, 1990).

Cell Culture Media and Fixation for Electron Microscopy

N-2-hydroxyethylpiperazine-N-2′-ethanesulfonic acid, a related compound, has been tested as a buffer for algal cultures and demonstrated superior results in electron microscopic fixations, suggesting its use in biological research and microscopy (G. McFadden & M. Melkonian, 1986).

Safety And Hazards

The safety information for 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone indicates that it has the hazard statements H302, H315, and H319 . The precautionary statements are P261, P302+P352, and P305+P351+P338 . The compound is marked with an exclamation mark pictogram and has a signal word of 'Warning’ .

properties

IUPAC Name

2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8-2-4-9(5-3-8)7(11)6-10/h10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJMRIAKANWEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567788
Record name 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

CAS RN

91406-27-8
Record name 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-hydroxyacetate (6.85 g, 65.8 mmol, 1.0 eq) and 1-methylpiperazine (5.26 g, 52.6 mmol, 0.8 eq) were dissolved in 1,4-dioxane (10 mL) in a sealed tube and the mixture was stirred at 120° C. overnight. The mixture was allowed to cool to RT and then concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (2% MeOH-DCM) to afford the product 2-hydroxy-1-(4-methyl piperazin-1-yl)ethanone.
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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